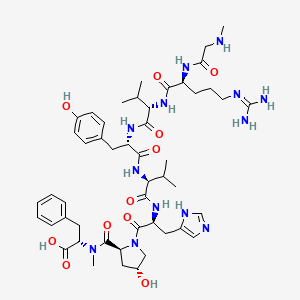
Shpmp-angiotensin II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Shpmp-angiotensin II is a synthetic peptide hormone that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body. It is a potent vasoconstrictor, meaning it narrows blood vessels, thereby increasing blood pressure. This compound has been extensively studied for its therapeutic potential in treating conditions such as hypotension and shock .
准备方法
Synthetic Routes and Reaction Conditions
Shpmp-angiotensin II is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid in the sequence.
Repetition: of deprotection and coupling steps until the peptide is complete.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Shpmp-angiotensin II undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and activity.
Reduction: Often used to break disulfide bonds within the peptide.
Substitution: Involves replacing one amino acid with another to study structure-activity relationships
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reagents: Amino acid derivatives, coupling agents like HATU or DIC
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity, which are useful for studying the structure-function relationship of this compound .
科学研究应用
Shpmp-angiotensin II has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, including hypertension and heart failure.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations .
作用机制
Shpmp-angiotensin II exerts its effects by binding to angiotensin II receptors (AT1 and AT2) on the surface of target cells. This binding activates a cascade of intracellular signaling pathways, leading to:
Vasoconstriction: Narrowing of blood vessels.
Aldosterone release: Increases sodium and water retention.
Sympathetic activation: Enhances the release of norepinephrine
相似化合物的比较
Similar Compounds
Angiotensin I: Precursor to angiotensin II, less potent.
Angiotensin III: Another active form, with different receptor affinities.
Angiotensin IV: Involved in cognitive functions and blood flow regulation
Uniqueness
Shpmp-angiotensin II is unique due to its high potency and specific receptor interactions, making it a valuable tool for both research and therapeutic applications. Its synthetic nature allows for precise modifications, enabling detailed studies of its structure-activity relationships .
属性
CAS 编号 |
53819-93-5 |
|---|---|
分子式 |
C49H71N13O11 |
分子量 |
1018.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C49H71N13O11/c1-27(2)40(59-42(66)34(56-39(65)24-52-5)13-10-18-54-49(50)51)44(68)57-35(19-30-14-16-32(63)17-15-30)43(67)60-41(28(3)4)45(69)58-36(21-31-23-53-26-55-31)46(70)62-25-33(64)22-37(62)47(71)61(6)38(48(72)73)20-29-11-8-7-9-12-29/h7-9,11-12,14-17,23,26-28,33-38,40-41,52,63-64H,10,13,18-22,24-25H2,1-6H3,(H,53,55)(H,56,65)(H,57,68)(H,58,69)(H,59,66)(H,60,67)(H,72,73)(H4,50,51,54)/t33-,34+,35+,36+,37+,38+,40+,41+/m1/s1 |
InChI 键 |
NDGCQRDOIWRPFJ-FNVUWGPDSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3C[C@@H](C[C@H]3C(=O)N(C)[C@@H](CC4=CC=CC=C4)C(=O)O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CC(CC3C(=O)N(C)C(CC4=CC=CC=C4)C(=O)O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


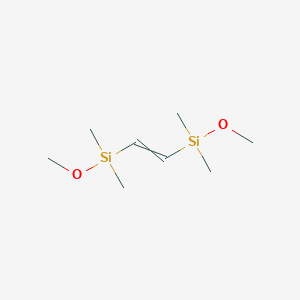
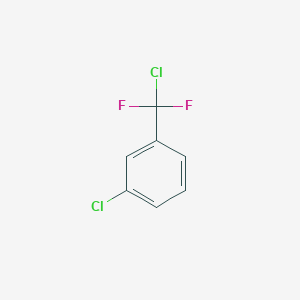
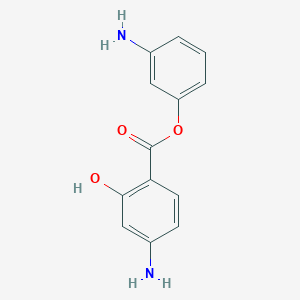
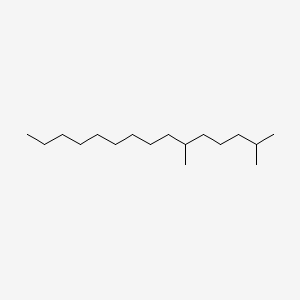
![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)
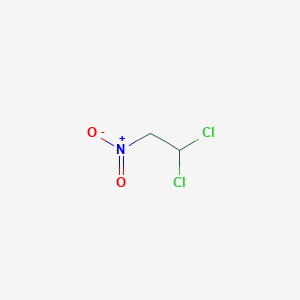
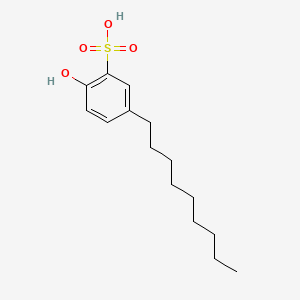
![1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14645438.png)

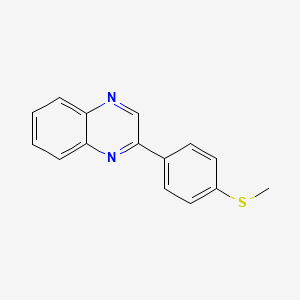


![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
